2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
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Overview
Description
Quercetin 3’-O-sulfate is a sulfate conjugate of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and beverages. This compound is a plasma human metabolite of quercetin and plays a significant role in the biological activities attributed to quercetin. It is known for its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin 3’-O-sulfate can be synthesized using arylsulfotransferase from Desulfitobacterium hafniense. This enzyme catalyzes the transfer of a sulfate group to quercetin, resulting in the formation of quercetin 3’-O-sulfate. The reaction conditions typically involve the use of 3’-phosphoadenylyl sulfate as a sulfate donor .
Industrial Production Methods: Industrial production of quercetin 3’-O-sulfate involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3’-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: Quercetin 3’-O-sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfated and non-sulfated metabolites of quercetin, which retain significant antioxidant activity .
Scientific Research Applications
Quercetin 3’-O-sulfate has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a standard for studying the metabolism of flavonoids.
- Investigated for its antioxidant properties and radical scavenging activities.
Biology:
- Studied for its role in cellular signaling pathways and gene expression modulation.
- Explored for its potential to protect cells from oxidative stress and inflammation.
Medicine:
- Evaluated for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
- Investigated for its anti-inflammatory, antiviral, and antibacterial properties .
Industry:
- Utilized in the development of nutraceuticals and dietary supplements.
- Employed in the formulation of cosmetic products due to its antioxidant properties .
Mechanism of Action
Quercetin 3’-O-sulfate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2 (QR2), which catalyzes the metabolism of toxic quinolines, potentially causing oxidative stress in pathogens.
Cell Signaling: It modulates cellular signaling pathways, influencing gene expression and enzymatic activities associated with oxidative stress.
Comparison with Similar Compounds
Quercetin 3’-O-sulfate is unique among its similar compounds due to its specific sulfate conjugation, which influences its biological activity and metabolism. Similar compounds include:
Quercetin 4’-O-sulfate: Another sulfate conjugate of quercetin with distinct antioxidant properties.
Quercetin 3-O-glucuronide: A glucuronide conjugate of quercetin with different metabolic pathways and biological effects.
Isorhamnetin 3-O-sulfate: A sulfated metabolite of isorhamnetin, another flavonoid with antioxidant activity.
These compounds share similar antioxidant properties but differ in their metabolic pathways and specific biological activities.
Properties
Molecular Formula |
C15H10O10S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23) |
InChI Key |
OSCLBBUATYLBQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Synonyms |
quercetin 3'-sulfate quercetin-3'-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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